1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
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Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-10-4-17(5-11-20)16-23-24(29)27(18-6-12-21(33-2)13-7-18)26(31)28(25(23)30)19-8-14-22(34-3)15-9-19/h4-16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAAKDYHDANQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.46 g/mol. The structure features a diazinane core substituted with methoxyphenyl groups which are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with diazine derivatives under acidic conditions. The reaction conditions and purification methods significantly affect the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer activities. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that it has moderate cytotoxicity against these lines, with IC50 values suggesting effective inhibition of cell proliferation.
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : Flow cytometry analysis showed that treatment with the compound leads to increased apoptosis in cancer cells. This was evidenced by increased sub-G1 phase populations in cell cycle analysis.
- Caspase Activation : The compound appears to activate caspases (specifically caspase-3 and caspase-8), which are crucial for the apoptotic pathway. This suggests that the compound may induce programmed cell death through intrinsic and extrinsic pathways.
Case Studies
Several studies have explored the biological properties of similar compounds:
- Thiadiazole Derivatives : Research indicated that thiadiazole derivatives exhibited significant anticancer activity against MCF-7 cells with IC50 values as low as 6.6 µM. The presence of methoxy substituents was critical for enhancing activity .
- Structure-Activity Relationship (SAR) : A study focusing on SAR revealed that compounds with multiple methoxy groups showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of substituent placement on the phenyl rings in modulating biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antibacterial properties and enzyme inhibition capabilities . Research indicates that derivatives of diazinane can exhibit significant antibacterial activity against various bacterial strains, such as Staphylococcus aureus. This suggests that the compound could be developed further for use in antibiotic therapies.
Table 1: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
The compound has also shown promise in enzyme inhibition studies, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and hyperurecemia.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 | |
| Compound B | Urease | 0.63 ± 0.001 | |
| Compound C | AChE | 21.25 (Thiourea) |
Potential for Anticancer Activity
Emerging research suggests that compounds similar to 1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione may exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. Studies are ongoing to explore this potential further.
Case Study on Antibacterial Efficacy
A study conducted on a related diazinane derivative demonstrated significant antibacterial effects against multiple strains of bacteria. The results indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies.
Case Study on Enzyme Inhibition
Research focused on the enzyme inhibition properties of diazinane derivatives showed potent urease inhibition across various compounds. Modifications to the chemical structure enhanced enzyme binding affinity and specificity, highlighting the potential therapeutic applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
